molecular formula C19H17F3N2O3 B2905046 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide CAS No. 921842-45-7

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2905046
CAS No.: 921842-45-7
M. Wt: 378.351
InChI Key: NSWWPOMYNNJLRF-UHFFFAOYSA-N
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Description

The compound N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide features a benzoxazepin core fused with a benzamide moiety. Key structural attributes include:

  • Benzoxazepin core: A seven-membered heterocyclic ring containing oxygen and nitrogen atoms, substituted with two methyl groups at the 3,3-positions and a ketone group at the 4-position.
  • Benzamide substituent: A 4-(trifluoromethyl)phenyl group attached via an amide linkage at the 7-position of the benzoxazepin.
  • Molecular formula: C₂₁H₁₉F₃N₂O₃ (exact mass: 404.13 g/mol).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-18(2)10-27-15-8-7-13(9-14(15)24-17(18)26)23-16(25)11-3-5-12(6-4-11)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWWPOMYNNJLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide typically involves multiple steps. The starting materials often include 3,3-dimethyl-2-butanone and 4-(trifluoromethyl)benzoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The oxazepine ring and aromatic systems are susceptible to oxidation under controlled conditions:

  • Ketone Oxidation : The 4-oxo group in the benzoxazepine core can undergo further oxidation to form carboxylate derivatives under strong oxidizing agents like KMnO₄ or CrO₃.
  • Aromatic Ring Hydroxylation : Electrophilic substitution at the benzene ring can introduce hydroxyl groups using H₂O₂/Fe²⁺ systems.
Reaction Type Reagents/ConditionsMajor Products
Ketone OxidationKMnO₄ (acidic conditions)Carboxylic acid derivatives
HydroxylationH₂O₂, FeSO₄Hydroxylated benzoxazepine analogs

Reduction Reactions

The amide group and trifluoromethylbenzamide moiety participate in reduction pathways:

  • Amide to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the amide bond to a secondary amine.
  • Nitro Group Reduction : While the parent compound lacks nitro groups, derivatives with nitro substituents (e.g., in related analogs) are reduced to amines using NaBH₄ or LiAlH₄ .
Reaction Type Reagents/ConditionsMajor Products
Amide ReductionH₂, Pd-C (ethanol)Secondary amine derivatives
Nitro Reduction*NaBH₄ (methanol)Amino-substituted analogs

*Applicable to nitro-substituted derivatives.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

  • Halogenation : Chlorination or bromination at the benzamide aromatic ring using Cl₂/AlCl₃ or Br₂/FeBr₃.
  • Nucleophilic Aromatic Substitution : The trifluoromethyl group directs meta-substitution, enabling reactions with strong nucleophiles (e.g., NH₃ under high pressure) .
Reaction Type Reagents/ConditionsMajor Products
HalogenationBr₂, FeBr₃3-Bromo-4-(trifluoromethyl)benzamide analogs
Nucleophilic SubstitutionNH₃ (200°C, pressure)Aminated derivatives

Hydrolysis Reactions

The amide bond and oxazepine ring are hydrolytically labile under specific conditions:

  • Acidic Hydrolysis : Concentrated HCl cleaves the amide bond to yield 4-(trifluoromethyl)benzoic acid and a benzoxazepine amine.
  • Basic Hydrolysis : NaOH/EtOH hydrolyzes the oxazepine ring, forming fragmented carboxylic acids.
Reaction Type Reagents/ConditionsMajor Products
Acidic Hydrolysis6M HCl, reflux4-(Trifluoromethyl)benzoic acid + benzoxazepine amine
Basic HydrolysisNaOH (10%), ethanolFragmented carboxylic acids

Functional Group Transformations

The trifluoromethyl group influences reactivity:

  • Fluorine Exchange : Reaction with AlCl₃ enables partial substitution of fluorine atoms in the CF₃ group .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the benzamide moiety.
Reaction Type Reagents/ConditionsMajor Products
Fluorine ExchangeAlCl₃, heatPartially defluorinated derivatives
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂Biaryl-substituted analogs

Key Research Findings

  • Electron-Withdrawing Effects : The trifluoromethyl group deactivates the benzamide ring, directing substitution to meta positions .
  • Amide Stability : The amide linkage resists hydrolysis under neutral conditions but cleaves readily in acidic/basic media.
  • Synthetic Versatility : Cross-coupling reactions enable modular derivatization for drug discovery .

Scientific Research Applications

Chemistry

Biology

In biological research, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents .

Medicine

In medicine, this compound could be explored for its potential pharmacological properties. Its structure suggests that it might interact with specific enzymes or receptors, making it a candidate for drug development .

Industry

In industrial applications, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity. Its trifluoromethyl group, in particular, could impart desirable characteristics to the final product .

Mechanism of Action

The mechanism by which N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to its observed effects .

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Position on Benzamide :

  • The target compound’s 4-(trifluoromethyl) group on the benzamide (para position) contrasts with analogs featuring 2-(trifluoromethyl) (ortho position). The para substitution likely enhances electronic delocalization and stability compared to ortho-substituted derivatives, which may exhibit steric hindrance .
  • IR spectra of similar compounds confirm the absence of C=O bands in triazole derivatives (1247–1255 cm⁻¹ for C=S), suggesting tautomeric stability in the benzoxazepin core .

The 3,3,5-trimethyl analog (C₂₀H₁₉F₃N₂O₃) introduces steric bulk, which could impact binding interactions in biological systems .

Synthetic Routes :

  • Synthesis of benzoxazepin derivatives often involves Friedel-Crafts acylation, hydrazide formation, and cyclization (e.g., treatment with α-halogenated ketones in basic media) .
  • The target compound’s synthesis likely parallels methods used for its analogs, with modifications in alkylation steps to introduce specific substituents .

Research Findings and Implications

Spectral Analysis

  • IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1243–1258 cm⁻¹) in analogs confirm the thione tautomeric form of triazole intermediates, a feature relevant to the stability of benzoxazepin derivatives .
  • NMR Data : Methyl groups on the benzoxazepin core (δ 1.2–1.5 ppm for CH₃) and trifluoromethyl signals (δ 120–125 ppm for ¹³C) are consistent across analogs, highlighting predictable spectral patterns .

Physicochemical Properties

  • Stability : The para-substituted trifluoromethyl group in the target compound may confer greater oxidative stability compared to ortho-substituted variants .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydrobenzoxazepine ring system and a trifluoromethyl group. Its molecular formula is C19H20F3N2OC_{19}H_{20}F_3N_2O, with a molecular weight of approximately 368.37 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various cellular pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, influencing signaling cascades involved in cell proliferation and apoptosis.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For example:
    • Case Study : In vitro studies indicated significant growth inhibition in human breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 10 to 50 µM.
    • Mechanism : The cytotoxicity may be linked to the induction of apoptosis as evidenced by increased caspase activity in treated cells.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in cellular models.
    • Case Study : In a mouse model of inflammation induced by lipopolysaccharides (LPS), administration of the compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Antimicrobial Properties : Some derivatives of benzoxazepine compounds have demonstrated activity against bacterial strains.
    • Research Findings : In vitro assays revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.

Data Summary

Biological ActivityTest ModelConcentrationOutcome
AntitumorMCF-7 Cell Line10 - 50 µMSignificant growth inhibition
AntitumorA549 Cell Line10 - 50 µMInduction of apoptosis
Anti-inflammatoryMouse Model (LPS-induced)Not specifiedDecrease in TNF-alpha and IL-6
AntimicrobialStaphylococcus aureusNot specifiedModerate antibacterial activity

Q & A

Q. What are the key structural features and synthesis routes for this compound?

The compound features a benzoxazepine ring fused with a 4-(trifluoromethyl)benzamide group. The synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by coupling with the trifluoromethylbenzamide moiety. Key steps include cyclization under controlled temperatures (60–80°C) and catalysis (e.g., K₂CO₃), with solvents like acetonitrile or dichloromethane. Purification often employs HPLC or column chromatography .

Q. What analytical methods are critical for confirming its purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the benzoxazepine ring and trifluoromethyl group. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (>95% purity) ensures batch consistency. Infrared (IR) spectroscopy identifies amide and ketone functional groups .

Q. What biological targets or pathways are associated with this compound?

Structural analogs of benzoxazepine derivatives have shown activity against kinases (e.g., receptor-interacting protein 1 kinase) and cancer cell lines (e.g., prostate, breast). The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets. Preliminary studies suggest modulation of apoptosis and inflammation pathways .

Q. What are the recommended handling and storage protocols?

Store at –20°C in inert conditions (argon atmosphere) to prevent decomposition. Use PPE (gloves, lab coat) and fume hoods during handling. Mutagenicity assessments (e.g., Ames II testing) for intermediates are advised, as some analogs exhibit mutagenic potential .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Reaction optimization includes:

  • Catalyst screening : Pd(OAc)₂ or NiCl₂ for coupling steps.
  • Solvent selection : Acetonitrile improves cyclization efficiency vs. THF.
  • Temperature gradients : Stepwise heating (40°C → 80°C) reduces byproducts.
  • Automated flow chemistry : Enhances reproducibility in multi-step syntheses .

Q. How do structural modifications (e.g., substituent changes) alter bioactivity?

Comparative data for analogs:

DerivativeSubstituentIC₅₀ (Cancer Cell Lines)
Trifluoromethyl (parent)4-CF₃2.1 µM (PC-3)
Chloro-substituted4-Cl5.8 µM (PC-3)
Methoxy-substituted4-OCH₃>10 µM
The trifluoromethyl group enhances cytotoxicity by 2–3-fold compared to chloro or methoxy groups .

Q. What computational strategies predict binding modes with kinase targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal that the benzoxazepine core occupies the ATP-binding pocket of kinases, while the trifluoromethyl group stabilizes hydrophobic interactions. Free energy calculations (MM-PBSA) validate binding affinities .

Q. How can contradictory data on antitumor efficacy be resolved?

Discrepancies in IC₅₀ values across studies may arise from:

  • Cell line heterogeneity : Variants in CYP450 expression affect prodrug activation.
  • Assay conditions : Serum-free vs. serum-containing media alter bioavailability.
  • Metabolic stability : LC–MS/MS pharmacokinetic profiling in murine models clarifies in vivo efficacy .

Q. What strategies enhance solubility without compromising activity?

  • Prodrug design : Phosphate ester derivatives increase aqueous solubility.
  • Co-crystallization : Use of cyclodextrins or PEG-based excipients.
  • Nanoformulation : Liposomal encapsulation improves bioavailability in xenograft models .

Q. How does the compound synergize with existing therapies?

In combination with paclitaxel, the compound shows additive effects in breast cancer models (CI = 0.85). Synergy is attributed to dual inhibition of microtubule dynamics (paclitaxel) and kinase signaling (benzoxazepine) .

Methodological Notes

  • Data Interpretation : Cross-validate biological assays (e.g., MTT vs. clonogenic) to minimize false positives.
  • Safety Protocols : Follow ACS guidelines for mutagenicity risk mitigation when handling intermediates .
  • Structural Confirmation : Use 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities in the benzoxazepine ring .

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